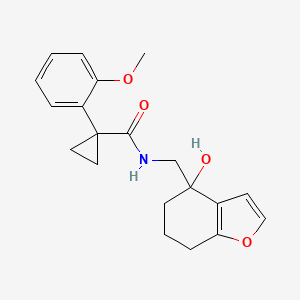
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural framework that includes a tetrahydrobenzofuran moiety and a cyclopropane carboxamide group. Its molecular formula is C19H23N2O3 with a molecular weight of approximately 327.40 g/mol. The presence of hydroxyl and carboxamide functional groups enhances its reactivity and potential interactions with biological targets.
1. Anti-inflammatory Effects
Compounds containing tetrahydrobenzofuran structures have been reported to exhibit significant anti-inflammatory properties. Research indicates that derivatives of this structure can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.
2. Neuroprotective Effects
This compound has shown promise in neuroprotection. In vitro studies demonstrate its ability to protect neuronal cells from oxidative stress-induced apoptosis, likely through the modulation of signaling pathways involved in cell survival .
3. Antioxidant Activity
The compound exhibits antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This activity is crucial for mitigating oxidative stress-related damage in various tissues .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Inflammatory Mediators: The compound reduces the expression of inflammatory mediators by inhibiting NF-kB signaling pathways.
- Modulation of Neurotransmitter Levels: It affects neurotransmitter systems, potentially enhancing levels of neuroprotective factors such as brain-derived neurotrophic factor (BDNF) .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX and LOX | |
| Neuroprotective | Protection against oxidative stress | |
| Antioxidant | Scavenging free radicals |
Case Study: Neuroprotection in Animal Models
In a study involving mice subjected to induced oxidative stress, administration of the compound significantly reduced neuronal damage and improved behavioral outcomes compared to control groups. The study highlighted the compound's potential for treating neurodegenerative diseases like Alzheimer's .
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-24-16-6-3-2-5-14(16)19(10-11-19)18(22)21-13-20(23)9-4-7-17-15(20)8-12-25-17/h2-3,5-6,8,12,23H,4,7,9-11,13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFBHSNMVXRXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC3(CCCC4=C3C=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














